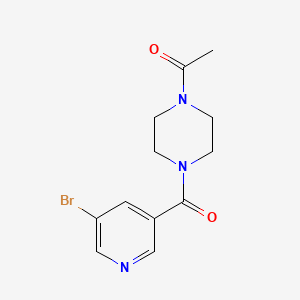
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromonicotinoyl group attached to a piperazine ring, which is further connected to an ethanone moiety
準備方法
The synthesis of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the bromonicotinoyl group: This step involves the bromination of nicotinic acid followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with the piperazine derivative to form the bromonicotinoyl-piperazine intermediate.
Attachment of the ethanone moiety: The final step involves the acylation of the bromonicotinoyl-piperazine intermediate with an appropriate acylating agent, such as acetyl chloride, to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反応の分析
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Acylation: The piperazine ring can be further acylated using acyl chlorides or anhydrides to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound serves as a probe in chemical biology research to study cellular processes and molecular interactions.
作用機序
The mechanism of action of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonicotinoyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-one: This compound has a methoxyphenyl group instead of a bromonicotinoyl group, which may result in different biological activities and applications.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: The presence of a hydroxypropyl group can influence the compound’s solubility and reactivity.
1-(4-(4-Aminobutyl)piperazin-1-yl)ethan-1-one: The aminobutyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological targets.
特性
分子式 |
C12H14BrN3O2 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
1-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14BrN3O2/c1-9(17)15-2-4-16(5-3-15)12(18)10-6-11(13)8-14-7-10/h6-8H,2-5H2,1H3 |
InChIキー |
MTQJFUUXTSRUEW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















